3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. Its complex molecular framework allows for diverse applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-ylmethanone
- 6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-ylmethanone
Uniqueness
Compared to similar compounds, 3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE stands out due to its unique structural features, which enable specific interactions and applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Properties
IUPAC Name |
[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3S/c1-2-16-8-11-19(12-9-16)30(28,29)24-20-14-18(25)10-13-22(20)26-15-21(24)23(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYQBHIXLUNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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